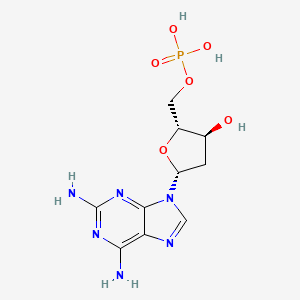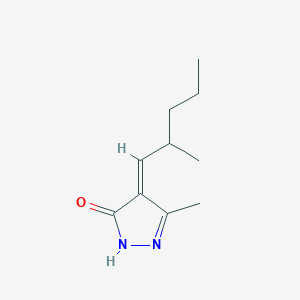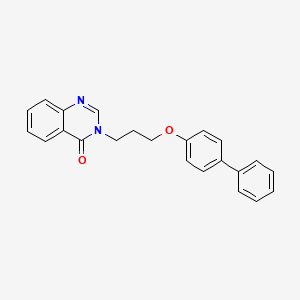
4(3H)-Quinazolinone, 3-(3-((1,1'-biphenyl)-4-yloxy)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yloxy)propyl)- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a biphenyl group attached via a propyl linker, making it a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yloxy)propyl)- typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of the Propyl Linker: The propyl linker is introduced via alkylation reactions. This can be achieved by reacting the quinazolinone with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate.
Introduction of the Biphenyl Group: The final step involves the nucleophilic substitution reaction where the biphenyl group is attached to the propyl linker. This can be done using 4-bromobiphenyl in the presence of a palladium catalyst under Suzuki coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can target the quinazolinone core or the biphenyl group, potentially yielding dihydroquinazolinones or reduced biphenyl derivatives.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolinones or reduced biphenyl derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, 4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yloxy)propyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to inhibit specific enzymes or receptors makes it a promising candidate for developing new pharmaceuticals. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yloxy)propyl)- involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group enhances its binding affinity, while the quinazolinone core can interact with active sites, leading to inhibition or modulation of the target’s activity. This interaction can affect various cellular pathways, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
4(3H)-Quinazolinone, 3-(4-methoxyphenyl)-: Similar structure but with a methoxyphenyl group instead of a biphenyl group.
4(3H)-Quinazolinone, 3-(3-phenylpropyl)-: Features a phenylpropyl group instead of a biphenyl group.
4(3H)-Quinazolinone, 3-(3-(4-chlorophenyl)propyl)-: Contains a chlorophenyl group instead of a biphenyl group.
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yloxy)propyl)- lies in its biphenyl group, which enhances its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its potential therapeutic applications.
This detailed article provides a comprehensive overview of 4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yloxy)propyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
138841-16-4 |
|---|---|
分子式 |
C23H20N2O2 |
分子量 |
356.4 g/mol |
IUPAC名 |
3-[3-(4-phenylphenoxy)propyl]quinazolin-4-one |
InChI |
InChI=1S/C23H20N2O2/c26-23-21-9-4-5-10-22(21)24-17-25(23)15-6-16-27-20-13-11-19(12-14-20)18-7-2-1-3-8-18/h1-5,7-14,17H,6,15-16H2 |
InChIキー |
YBIGDCBBYKJLGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCN3C=NC4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


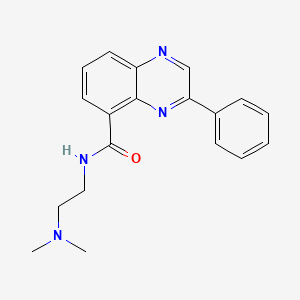



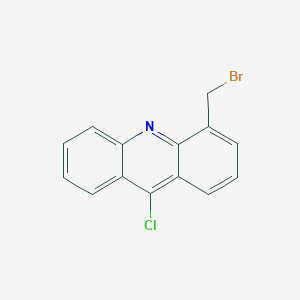
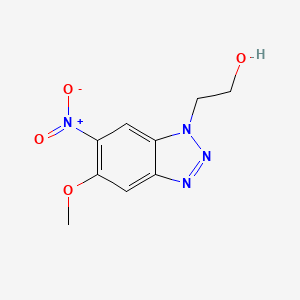



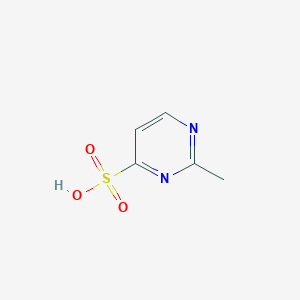
![2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate](/img/structure/B12922149.png)
